(S)-ROSCOVITINE - 186692-45-5

(S)-ROSCOVITINE

Catalog Number: EVT-1181098
CAS Number: 186692-45-5
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Roscovitine, also known as (S)-Seliciclib, is a synthetic compound belonging to the class of 2,6,9-trisubstituted purines. It is the enantiomer of (R)-roscovitine. [] This compound plays a significant role in scientific research, primarily as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). [, , , ] CDKs are crucial regulators of the cell cycle, and (S)-Roscovitine's ability to inhibit their activity makes it a valuable tool in studying various cellular processes.

(R)-Roscovitine

Compound Description: (R)-Roscovitine, also known as seliciclib, is the enantiomer of (S)-Roscovitine. It is a potent inhibitor of CDKs, particularly CDK2, CDK7, and CDK9. Similar to (S)-Roscovitine, (R)-Roscovitine exhibits anti-cancer activity. Additionally, it is being investigated for its potential as an antihypertensive, anti-inflammatory, and neuroprotective agent. [, , , , ]

Relevance to (S)-Roscovitine: (R)-Roscovitine shares an identical chemical structure with (S)-Roscovitine, except for the spatial arrangement of atoms around one chiral center, making them mirror images of each other. This stereochemical difference results in distinct pharmacological profiles. While both enantiomers show CDK inhibitory activity, they exhibit differences in their potency and selectivity for specific CDK isoforms. Notably, (R)-Roscovitine displays a stronger inhibitory effect on L-type calcium channels compared to (S)-Roscovitine. [, , ]

Olomoucine

Compound Description: Olomoucine is a purine derivative and a potent inhibitor of CDKs, specifically CDK1, CDK2, and CDK5. It acts by competing with ATP for binding to the catalytic site of the kinases. Olomoucine has shown anti-proliferative effects on various cancer cell lines and is being investigated for its therapeutic potential. []

Dimethylamino-olomoucine (DMAO)

Compound Description: Dimethylamino-olomoucine (DMAO) is a structural analog of olomoucine with modifications to the purine scaffold. While olomoucine and (R)-Roscovitine exhibit inhibitory activity against both CDKs and CaV2.2 channels, DMAO is a potent inhibitor of CaV2.2 channels while being inactive against CDKs. []

Relevance to (S)-Roscovitine: DMAO's distinct activity profile compared to olomoucine and (R)-Roscovitine highlights the structural features essential for CDK inhibition versus CaV2.2 channel blockade. This distinction aids in understanding the structure-activity relationship within this class of compounds and facilitates the development of more selective inhibitors. []

Kenpaullone

Compound Description: Kenpaullone is a synthetic inhibitor of CDKs, particularly CDK1, CDK2, and CDK4. It belongs to a different chemical class than (S)-Roscovitine and exhibits a distinct binding mode to CDKs. Kenpaullone has demonstrated anti-cancer properties in preclinical studies. []

Relevance to (S)-Roscovitine: While both kenpaullone and (S)-Roscovitine target CDKs, they differ significantly in their chemical structures and binding mechanisms. Kenpaullone is a weaker inhibitor of CaV2.2 channels compared to (R)-Roscovitine and DMAO, indicating that the trisubstituted purine structure is important for CaV2.2 inhibition. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11.

Source and Classification

(S)-Roscovitine is derived from the broader class of purine analogs, which include biologically significant molecules such as adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP) . It is classified primarily as a CDK inhibitor, specifically targeting CDK1, CDK2, CDK5, CDK7, and CDK9. The compound exhibits an IC50 value in the nanomolar range for these kinases, indicating its potency .

Synthesis Analysis

The synthesis of (S)-Roscovitine has been explored through various methods. A common approach involves the reaction of 2-amino-9-isopropylpurine with benzylamine under specific conditions to yield the desired product. The following steps outline a typical synthesis pathway:

  1. Starting Materials: The synthesis begins with 2-amino-9-isopropylpurine and benzylamine.
  2. Reaction Conditions: The reaction is typically conducted in a solvent such as dimethylformamide or ethanol at elevated temperatures.
  3. Yield and Purification: After the reaction completes, the product is purified through crystallization or chromatography to obtain (S)-Roscovitine with high purity .

The synthetic route can be adjusted based on desired yields and specific analogs being produced.

Molecular Structure Analysis

(S)-Roscovitine possesses a complex molecular structure characterized by a purine backbone. Its chemical formula is C19H26N6OC_{19}H_{26}N_{6}O with a molecular weight of approximately 354.45 g/mol . The structure includes:

  • Purine Core: A bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Substituents: A benzylamino group at the 6-position and an ethyl-hydroxyethylamino group at the 2-position.

The stereochemistry is significant; the (S)-enantiomer has shown distinct biological activity compared to its (R)-counterpart .

Chemical Reactions Analysis

(S)-Roscovitine primarily acts through competitive inhibition of ATP binding at the active sites of cyclin-dependent kinases. This interaction prevents phosphorylation events essential for cell cycle progression. Key reactions include:

  • Inhibition of CDKs: Binding to CDK catalytic domains disrupts their activity, leading to cell cycle arrest in various cancer cell lines.
  • Modulation of Signaling Pathways: Inhibition affects pathways involving Ras-MAPK, NF-κB, and p53, which are crucial for cellular responses to stress and proliferation .
Mechanism of Action

The mechanism by which (S)-Roscovitine exerts its effects involves:

  1. Competitive Binding: It competes with ATP for binding at the ATP-binding site on CDKs.
  2. Hydrogen Bonding: Specific interactions occur between the compound's nitrogen atoms and amino acids lining the ATP-binding pocket, forming hydrogen bonds that stabilize the inhibitor within the active site .
  3. Cell Cycle Arrest: By inhibiting CDKs, (S)-Roscovitine induces cell cycle arrest at various phases (G0/G1/S/G2/M), depending on concentration and cell type .
Physical and Chemical Properties Analysis

(S)-Roscovitine is characterized by several physical and chemical properties:

  • Appearance: It appears as a white to off-white solid.
  • Solubility: The compound is soluble in dimethyl sulfoxide, dimethylformamide, ethanol, and methanol but shows limited solubility in water.
  • Stability: It should be stored at -20°C for long-term stability .
Applications

(S)-Roscovitine has a wide range of scientific applications:

  1. Cancer Research: It is extensively used as a tool compound in studies investigating cell cycle regulation and apoptosis in cancer cells.
  2. Neurobiology: Research has shown its potential in treating neurodegenerative diseases by modulating kinase activity involved in neuronal survival .
  3. Inflammation and Ischemia: Studies indicate that it may reduce inflammation and promote recovery in models of cerebral ischemia .
  4. Clinical Trials: (S)-Roscovitine has been evaluated in clinical trials for its efficacy against various cancers, often tested alone or in combination therapies .

Properties

CAS Number

186692-45-5

Product Name

(S)-ROSCOVITINE

IUPAC Name

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1

InChI Key

BTIHMVBBUGXLCJ-HNNXBMFYSA-N

SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Synonyms

(2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Isomeric SMILES

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.